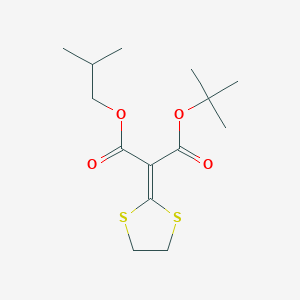
Bis(1-methylpropyl) 1,3-dithiolan-2-ylidenepropanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of bis(1-methylpropyl) 1,3-dithiolan-2-ylidenepropanedioate involves the reaction of malonic acid with 1,3-dithiolane-2-thione in the presence of isopropyl alcohol . The reaction conditions typically include heating the mixture under reflux and using a suitable catalyst to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
化学反应分析
Bis(1-methylpropyl) 1,3-dithiolan-2-ylidenepropanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Bis(1-methylpropyl) 1,3-dithiolan-2-ylidenepropanedioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying dithiolane chemistry.
Biology: The compound is studied for its effects on plant growth and development, as well as its interactions with various biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its antifungal and antimicrobial properties.
作用机制
The mechanism of action of bis(1-methylpropyl) 1,3-dithiolan-2-ylidenepropanedioate involves its interaction with fungal cell membranes, leading to disruption of membrane integrity and inhibition of fungal growth . The compound targets specific enzymes and pathways involved in fungal cell wall synthesis, ultimately leading to cell death. Additionally, its plant growth-regulating effects are mediated through its interaction with plant hormones and signaling pathways .
相似化合物的比较
Bis(1-methylpropyl) 1,3-dithiolan-2-ylidenepropanedioate is unique among similar compounds due to its dual function as both a fungicide and a plant growth regulator. Similar compounds include:
Diisopropyl 1,3-dithiolane-2-ylidenemalonate: Another dithiolane derivative with similar chemical properties.
Malonic acid, 2-(1,3-dithiolan-2-ylidene), diisopropyl ester: A structurally related compound with comparable applications. The uniqueness of this compound lies in its broad-spectrum activity and its ability to enhance plant growth while providing protection against fungal infections.
属性
CAS 编号 |
50780-71-7 |
|---|---|
分子式 |
C14H22O4S2 |
分子量 |
318.5 g/mol |
IUPAC 名称 |
1-O-tert-butyl 3-O-(2-methylpropyl) 2-(1,3-dithiolan-2-ylidene)propanedioate |
InChI |
InChI=1S/C14H22O4S2/c1-9(2)8-17-11(15)10(13-19-6-7-20-13)12(16)18-14(3,4)5/h9H,6-8H2,1-5H3 |
InChI 键 |
PILXXQDTGZVXME-UHFFFAOYSA-N |
规范 SMILES |
CC(C)COC(=O)C(=C1SCCS1)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















